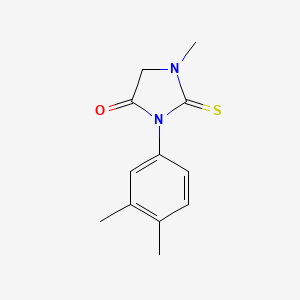
N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide, commonly known as CMPS, is a sulfonamide-based compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
CMPS inhibits CA enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, which is a critical step in many biological processes. The inhibition of CA enzymes by CMPS has been found to have a range of biochemical and physiological effects, which we will discuss in the following section.
Biochemical and Physiological Effects
The inhibition of CA enzymes by CMPS has been found to have a range of biochemical and physiological effects. For example, CMPS has been shown to reduce intraocular pressure in the eye, making it a potential treatment for glaucoma. Additionally, CMPS has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Finally, CMPS has been found to inhibit bone resorption, making it a potential treatment for osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMPS in lab experiments is its ability to selectively inhibit CA enzymes. This selectivity allows researchers to investigate the specific role of CA enzymes in various biological processes. Additionally, CMPS is a relatively stable compound, making it easy to handle and store. However, one limitation of using CMPS in lab experiments is its potential toxicity. CMPS has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CMPS. One area of interest is the development of more potent and selective CA inhibitors based on the CMPS structure. Additionally, research could focus on investigating the role of CA enzymes in other biological processes, such as cancer progression. Finally, research could investigate the potential use of CMPS as a therapeutic agent in other diseases, such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of CMPS involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. This reaction results in the formation of CMPS as a white solid, which can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
CMPS has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in many biological processes, including respiration, acid-base balance, and bone resorption. The inhibition of CA enzymes by CMPS has been found to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-13(15)8-5-9-14(11)16-19(17,18)10-12-6-3-2-4-7-12/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEXJKXMOPOAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-chloro-6-fluorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5765949.png)


![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5765963.png)


![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)

![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5766010.png)
